

An In-depth Technical Guide on the Crystal Structure of Yttrium-Carbamide Compounds

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Compound of Interest

Compound Name: Carbanide;yttrium

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Abstract

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of yttrium-carbamide (urea) compounds. While a definitive single-crystal X-ray diffraction study for a simple yttrium-carbamide nitrate complex is not publicly available, this document leverages crystallographic data from isostructural lanthanide complexes to infer the structural properties of the yttrium analogue. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, alongside a comparative analysis of their structural parameters. This guide aims to serve as a foundational resource for researchers engaged in the study of rare-earth metal complexes and their potential applications.

Introduction

Yttrium, a rare-earth element, exhibits chemical properties remarkably similar to the lanthanide series, leading to its frequent inclusion in studies of lanthanide chemistry. Yttrium complexes are of significant interest in various fields, including catalysis, materials science, and medicine. Carbamide (urea), a simple organic molecule with excellent hydrogen bonding capabilities, is a versatile ligand in coordination chemistry. The study of yttrium-carbamide complexes is crucial for understanding the fundamental coordination chemistry of yttrium and for the rational design of novel materials with specific properties.

While extensive research has been conducted on lanthanide-urea complexes, specific crystallographic data for yttrium-carbamide compounds remains elusive in widely accessible literature. However, a series of isostructural rare-earth nitrate complexes with urea have been synthesized, including an yttrium-containing compound with the general formula $[Y(H_2O)(CO(NH_2)_2)_4(NO_3)_2]NO_3$ [\[1\]](#). The crystal structures of the samarium and erbium analogues have been determined, providing a reliable basis for understanding the structural characteristics of the yttrium complex[\[1\]](#).

Predicted Crystal Structure and Coordination Chemistry

Based on the crystallographic data of the isostructural complexes $[Sm(H_2O)(Ur)_4(NO_3)_2]NO_3$ and $[Er(H_2O)(Ur)_4(NO_3)_2]NO_3$ (where Ur = urea), the yttrium complex is expected to exhibit similar structural features[\[1\]](#).

The central yttrium(III) ion is anticipated to be nine-coordinate, with a coordination sphere comprising one water molecule, four urea molecules, and two bidentate nitrate ions. The urea molecules coordinate to the yttrium ion through their carbonyl oxygen atoms[\[1\]](#). The nitrate ions act as bidentate ligands, also coordinating through oxygen atoms. A third nitrate ion is present as a counter-ion and is not directly coordinated to the metal center[\[1\]](#).

The coordination geometry around the central metal ion in these types of complexes is typically a distorted tricapped trigonal prism or a monocapped square antiprism. The extensive network of hydrogen bonds involving the coordinated and uncoordinated urea molecules, water molecules, and nitrate ions plays a crucial role in stabilizing the crystal lattice.

Data Presentation: Crystallographic Data of Analogous Lanthanide-Carbamide Complexes

The following table summarizes the crystallographic data for the isostructural samarium and erbium carbamide nitrate complexes, which serve as a model for the yttrium analogue[\[1\]](#).

Parameter	[Sm(H ₂ O)(Ur) ₄ (NO ₃) ₂]NO ₃	[Er(H ₂ O)(Ur) ₄ (NO ₃) ₂]NO ₃
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /n
a (Å)	11.455(2)	11.389(2)
b (Å)	16.923(3)	16.845(3)
c (Å)	11.534(2)	11.492(2)
β (°)	107.45(3)	107.48(3)
V (Å ³)	2133.5(7)	2100.8(7)
Z	4	4
Coordination No.	9	9

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and characterization of yttrium and lanthanide-carbamide nitrate complexes.

Synthesis of [Y(H₂O)(CO(NH₂)₂)₄(NO₃)₂]NO₃

A generalized method for the synthesis of the series of [Ln(H₂O)(Ur)₄(NO₃)₂]NO₃ (where Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb, Y) complexes is as follows^[1]:

- **Preparation of Reactant Solutions:** A stoichiometric amount of yttrium(III) nitrate hexahydrate is dissolved in a minimal amount of distilled water. A separate solution of urea is prepared by dissolving it in distilled water, with a molar ratio of yttrium nitrate to urea of 1:4.
- **Reaction Mixture:** The yttrium nitrate solution is added to the urea solution with constant stirring.
- **Crystallization:** The resulting solution is allowed to crystallize at room temperature through slow evaporation of the solvent.

- Isolation and Drying: The formed crystals are filtered, washed with a small amount of cold distilled water, and then dried in a desiccator over anhydrous calcium chloride.

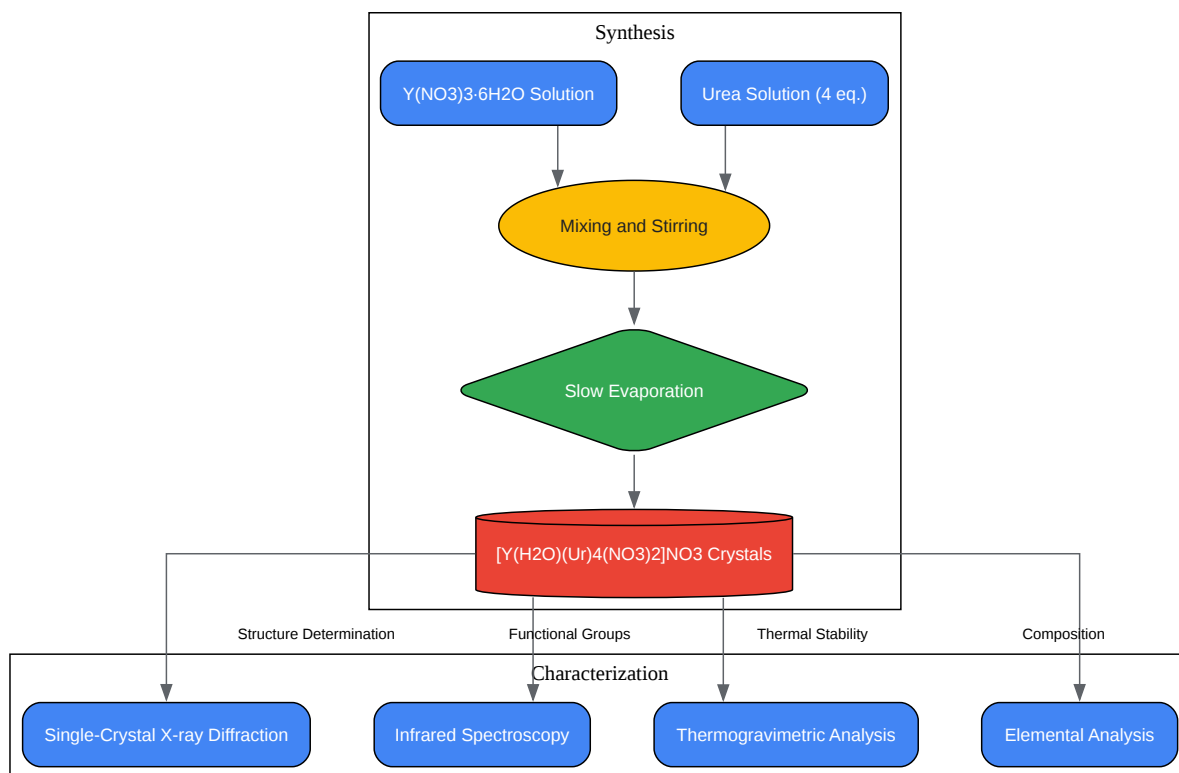
Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of these compounds.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation).
- Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.



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Figure 1: Experimental workflow for the synthesis and characterization of yttrium-carbamide nitrate complexes.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of yttrium-carbamide compounds, primarily through the analysis of isostructural lanthanide analogues. The predicted nine-coordinate geometry of the yttrium center, the roles of urea and nitrate as ligands, and the importance of hydrogen bonding have been discussed. The provided experimental protocols offer a practical guide for the synthesis and characterization of these and similar rare-earth complexes. Further research involving the successful single-crystal X-ray diffraction of the yttrium-carbamide nitrate complex is necessary to definitively confirm the structural parameters outlined in this guide. Such studies will be invaluable for the continued development of novel yttrium-based materials.

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References

- 1. researchgate.net [researchgate.net]
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